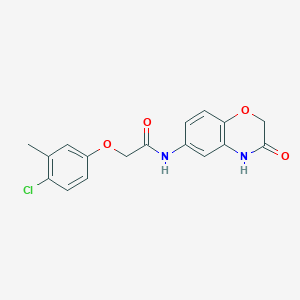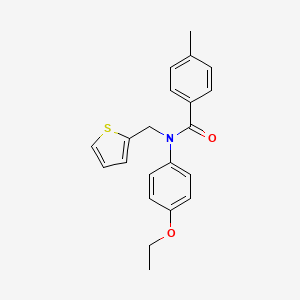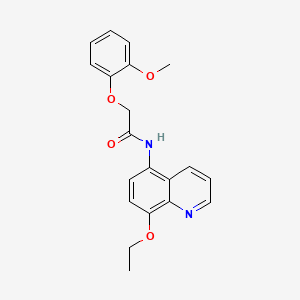
2-(4-chloro-3-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cloro-3-metilfenoxi)-N-(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de benzoxazinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-cloro-3-metilfenoxi)-N-(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida generalmente implica los siguientes pasos:
Formación del núcleo de benzoxazinona: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo fenoxi: El grupo fenoxi se puede introducir mediante reacciones de sustitución nucleofílica utilizando 4-cloro-3-metilfenol y grupos salientes adecuados.
Acetilación: El paso final implica la acetilación del intermedio para formar el derivado acetamida deseado.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento, la pureza y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y solventes ecológicos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales, como la reducción del grupo carbonilo a un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir diferentes sustituyentes en el anillo aromático o en el núcleo de benzoxazinona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de aluminio y litio y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los cloruros de sulfonilo se utilizan en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, 2-(4-cloro-3-metilfenoxi)-N-(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas.
Biología
En la investigación biológica, este compuesto puede exhibir diversas actividades biológicas, como propiedades antimicrobianas, antifúngicas o anticancerígenas. Se puede utilizar en el desarrollo de nuevos agentes terapéuticos.
Medicina
En medicina, los derivados de este compuesto pueden explorarse por su potencial como candidatos a fármacos. Su capacidad para interactuar con dianas biológicas específicas los hace valiosos en el descubrimiento y desarrollo de fármacos.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros, recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-cloro-3-metilfenoxi)-N-(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas involucradas en diversas vías biológicas. La estructura del compuesto le permite unirse a estas dianas y modular su actividad, lo que lleva a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-clorofenoxi)-N-(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida
- 2-(3-metilfenoxi)-N-(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida
- 2-(4-cloro-3-metilfenoxi)-N-(2-oxo-2,3-dihidro-1H-1,4-benzoxazin-6-il)acetamida
Singularidad
La singularidad de 2-(4-cloro-3-metilfenoxi)-N-(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H15ClN2O4 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C17H15ClN2O4/c1-10-6-12(3-4-13(10)18)23-8-16(21)19-11-2-5-15-14(7-11)20-17(22)9-24-15/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
FRPBUXYNZKIORD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11336143.png)
![6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11336149.png)
![1-{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11336150.png)
![2-({5-[2-(butylsulfanyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11336152.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11336157.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11336166.png)
![10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11336168.png)
![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336181.png)

![3-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336197.png)
![N-(4-ethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336199.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B11336203.png)
